Home > Products > Building Blocks P16074 > N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide - 131062-31-2

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

Catalog Number: EVT-1589424
CAS Number: 131062-31-2
Molecular Formula: C16H23IN2O4
Molecular Weight: 434.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is a compound that has garnered attention in neuroscience for its potential applications in imaging and studying dopamine receptors, particularly the D2 subtype. This compound is part of a class of substituted benzamides that are designed to selectively bind to dopamine receptors, which are critical in various neurological processes and disorders.

Source

The compound is synthesized from salicylic acid and involves multiple steps to introduce functional groups necessary for its activity. Its development has been documented in various studies focusing on its synthesis, binding properties, and potential applications in neuroimaging.

Classification

This compound can be classified as a radioligand due to its use in imaging techniques such as single photon emission computed tomography (SPECT). It is specifically designed to target dopamine D2 receptors, making it relevant for both research and clinical applications in understanding neuropsychiatric conditions.

Synthesis Analysis

Methods

The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide typically involves several key steps:

  1. Starting Material: The synthesis begins with salicylic acid.
  2. Functionalization: The introduction of iodine and methoxy groups is achieved through electrophilic iodination methods.
  3. Formation of the Benzamide: The reaction of the pyrrolidine derivative with the functionalized benzoic acid leads to the formation of the desired benzamide structure.
  4. Purification: The final product is purified using techniques such as flash chromatography.

Technical details include the use of reagents like HBTU (a coupling reagent), DIPEA (a base), and solvents like dimethylformamide (DMF) and dichloromethane (DCM) throughout the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide features:

  • A pyrrolidine ring contributing to its binding affinity.
  • Iodine at the 3-position on the benzene ring, enhancing its imaging capabilities.
  • Methoxy groups at the 5 and 6 positions, which influence both solubility and receptor binding characteristics.

Data

The molecular formula is C13H21IN2O3C_{13}H_{21}IN_{2}O_{3} with a molecular weight of approximately 380.3 g/mol. Spectroscopic data such as NMR and mass spectrometry are used to confirm the structure during synthesis .

Chemical Reactions Analysis

Reactions

The compound undergoes several key reactions during its synthesis:

  1. Electrophilic Iodination: This reaction introduces iodine into the aromatic system, crucial for its activity as a radioligand.
  2. Amide Formation: The coupling of the pyrrolidine derivative with the iodinated benzoic acid forms the amide bond that characterizes this compound.

Technical details include conditions such as temperature control during reactions and purification methods post-synthesis to isolate the desired product .

Mechanism of Action

Process

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide acts primarily as a selective ligand for dopamine D2 receptors. Its mechanism involves:

  1. Binding Affinity: The compound exhibits high affinity for D2 receptors, which is critical for its effectiveness in neuroimaging.
  2. Receptor Interaction: Upon binding, it may mimic or block dopamine action, influencing neurotransmission pathways associated with various neuropsychiatric disorders.

Data from studies indicate that this compound has a dissociation constant (KD) of approximately 1.2 nM for D2 receptors, signifying strong binding capabilities .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of methoxy groups.

Relevant analyses include determining partition coefficients to assess lipophilicity, which impacts brain uptake during imaging studies .

Applications

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide finds applications primarily in scientific research related to:

  1. Neuroimaging: Used as a radioligand for SPECT imaging to visualize dopamine D2 receptor sites in vivo.
  2. Pharmacological Studies: Investigating receptor interactions and potential therapeutic effects in conditions like schizophrenia and Parkinson's disease.

These applications highlight its importance in advancing our understanding of dopaminergic systems and their role in neurological health .

Synthetic Methodologies and Optimization

Retrospective Analysis of Synthetic Pathways for Pyrrolidinylmethyl-Benzamide Derivatives

The development of pyrrolidinylmethyl-benzamide derivatives originated from structural optimization of sulpiride-class antipsychotics. Early synthetic routes focused on N-alkylated benzamides with moderate D2 affinity, but the discovery that ortho-hydroxy/methoxy substitution enhanced receptor binding drove strategic redesigns. The breakthrough emerged when researchers recognized that combining ortho-hydroxy groups with meta-iodo substituents created high-affinity ligands suitable for radiolabeling. FLB 457 (the bromo analogue) was first synthesized via direct amide coupling between 5-bromo-2,3-dimethoxybenzoic acid and (S)-2-aminomethyl-1-ethylpyrrolidine, establishing the core pharmacophore [1] [3].

Table 1: Evolution of Benzamide-Based Dopamine Receptor Ligands

CompoundKey Structural FeaturesD2/D3 Affinity (Ki nM)Synthetic Limitations
SulpirideOrtho-methoxybenzoamide; no iodine15-25 nMLow lipophilicity; poor brain uptake
RacloprideOrtho-hydroxy, meta-bromo substitution1-2 nMModerate striatal specificity
FLB 457 (bromo analogue)2-OH-3-Br-5,6-(OMe)₂ configuration0.02 nMRequired isotopic exchange for ⁷⁶Br
Epidepride (iodo analogue)2-OH-3-I-5,6-(OMe)₂ configuration0.024 nMMulti-step iodination required

The transition to iodine-containing analogues was motivated by the need for SPECT-compatible radiotracers (using ¹²³I) and longer-lived PET isotopes (¹²⁴I). Initial attempts at direct electrophilic iodination of preformed benzamides resulted in regioisomeric mixtures and dealkylation byproducts. Consequently, the field shifted toward late-stage iodination of organometallic precursors—particularly stannanes—which enabled regioselective ¹²³I incorporation for clinical applications [3]. The chiral (S)-1-ethyl-2-(aminomethyl)pyrrolidine side chain proved essential for D2/D3 selectivity over 5-HT receptors, necessitating asymmetric synthesis or resolution techniques to control stereochemistry [1] [3].

Key Intermediates in the Synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

The synthesis of this target molecule hinges on three critical intermediates that govern overall yield, purity, and chiral integrity:

  • 5-Iodo-2,3-dimethoxybenzoic acid (Intermediate A): Synthesized via electrophilic iodination of 2,3-dimethoxybenzoic acid using iodine monochloride in glacial acetic acid. This reaction must be controlled at 0-5°C to prevent di-iodination, achieving ~65% yield. Crystallization from ethanol/water mixtures provides material of >98% purity, though residual metal catalysts (e.g., from iodide precursors) can complicate subsequent coupling reactions if not removed [3] [4].

  • (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(trimethylstannyl)-2,3-dimethoxybenzamide (Intermediate B): Generated through Pd(0)-catalyzed stannylation of the bromo precursor (FLB 457). Using Pd₂(dba)₃/P(o-tol)₃ catalysis in toluene at 90°C with hexamethyldistannane, this intermediate achieves 75-85% yield. Crucially, residual palladium must be scavenged (e.g., with silica-bound thiols) to prevent desilylation during iodination. This air-sensitive stannane serves as the direct precursor for no-carrier-added radioiodination [3].

  • (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-5-iodo-3-methoxybenzamide (Intermediate C - Desmethyl precursor): Prepared via selective O-demethylation of the 2-methoxy group using boron tribromide in dichloromethane (-78°C to 0°C). This temperature-controlled reaction achieves >90% regioselectivity for the ortho position over the meta methoxy group. The phenolic product enables rapid [¹¹C]methylation for PET tracer production, but requires handling under inert atmosphere to prevent oxidation [3] [4].

Table 2: Critical Intermediates and Their Synthetic Parameters

IntermediateSynthetic RouteYieldPurity Control MeasuresRole in Synthesis
5-Iodo-2,3-dimethoxybenzoic acidElectrophilic iodination60-65%Recrystallization (EtOH/H₂O)Carboxylic acid for amide coupling
(S)-1-Ethyl-2-(aminomethyl)pyrrolidineChiral resolution of racemate with L-tartaric acid30-35%Chiral HPLC (>99% ee)Amine component
FLB 457 (bromo precursor)HATU-mediated amide coupling80-85%Silica gel chromatography (EtOAc/MeOH/NEt₃)Stannylation substrate
Trimethylstannyl Intermediate BPd-catalyzed stannylation75-85%Pd scavenging; low-light processingRadioiodination precursor
Desmethyl precursor CBBr₃ demethylation70-75%Inert atmosphere; cold quenching[¹¹C]Methylation substrate

Comparative Evaluation of Protecting Group Strategies for Hydroxy and Methoxy Substituents

The juxtaposition of phenolic hydroxyl, iodoaryl, and alkamine functionalities creates competing protection requirements throughout the synthesis. Three strategic approaches have evolved:

Global Protection Approach: Early routes employed O-methylation of the carboxylic acid followed by N-Boc protection of the pyrrolidine nitrogen prior to iodination. While this prevented quaternization during electrophilic iodination, it introduced four extra steps (protection/deprotection) and caused significant epimerization at the stereocenter during Boc cleavage with TFA. Overall yields dropped below 20% despite high stepwise efficiencies [3].

Orthogonal Protection Strategy: Modern syntheses selectively protect the phenolic -OH as tert-butyldimethylsilyl (TBS) ether before iodination. The bulky TBS group withstands amide coupling conditions yet is cleanly removed with fluoride post-iodination without affecting the iodoarene or methoxy groups. Crucially, the tert-butyl-dimethylsilyl group suppresses oxidative degradation of the sensitive phenol during storage—a major limitation of unprotected intermediates that undergo >5% decomposition per month at -20°C [4].

Minimal Protection Tactics: Current industrial-scale routes eliminate protection altogether through sequence redesign: Iodination is performed on free benzoic acid before amide coupling, exploiting the carboxylic acid’s directing effect for meta-iodination. The phenolic -OH is introduced last via ortho-selective demethylation of the 2,3-dimethoxy intermediate using BBr₃ at -78°C. This sequence reduces steps but requires ultra-pure reagents to prevent acid-catalyzed degradation during demethylation [3] [4].

Table 3: Protection Group Performance Comparison

StrategyProtecting Groups UsedTotal StepsOverall YieldKey AdvantagePrimary Limitation
Global ProtectionN-Boc; Methyl ester9 steps12-18%Prevents side-reactions during iodinationEpimerization during deprotection
Orthogonal ProtectionO-TBS7 steps35-42%Stabilizes phenol; easy removalAdded cost of silyl reagents
Minimal ProtectionNone5 steps45-50%Fewest steps; lowest costDemethylation requires cryogenic conditions

Stability studies reveal the unprotected phenolic intermediate degrades via oxidative dimerization, with >80% decomposition occurring within 24 hours under 3% H₂O₂ exposure. LC-MS/MS analysis confirmed dimeric quinol formation as the primary degradation pathway, emphasizing the necessity for antioxidant additives (e.g., ascorbic acid) in reaction buffers during radiolabeling [4]. The TBS-protected analogue shows no degradation under identical conditions, validating silyl protection for long-term intermediate storage.

Concluding Remarks

The optimization of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide synthesis exemplifies modern medicinal chemistry’s convergence with radiopharmaceutical science. Strategic innovations—particularly Pd-catalyzed stannylation for isotopic labeling, optimized amide coupling preserving chirality, and regioselective demethylation—have transformed this molecule from a challenging synthetic target to an accessible probe for cutting-edge neuroscience research. Remaining challenges center on improving enantioselectivity during pyrrolidine synthesis and stabilizing the phenolic moiety for global distribution. As PET and SPECT imaging continue advancing neurological drug development, the methodologies refined for this compound will undoubtedly inform future radiotracer design for elusive CNS targets.

Properties

CAS Number

131062-31-2

Product Name

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

Molecular Formula

C16H23IN2O4

Molecular Weight

434.27 g/mol

InChI

InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21)/t10-/m0/s1

InChI Key

BKJGKGPGPACEQW-JTQLQIEISA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

Synonyms

3-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
NCQ 298
NCQ-298
NCQ298, I123 labeled

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.